![molecular formula C11H24Cl2N2O B15304348 (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)
(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrrolidine ring attached to a piperidine ring, with a methanol group and two hydrochloride ions. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine precursors. These precursors are then combined through a series of reactions, including nucleophilic substitution and reduction reactions. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperidine or pyrrolidine rings.
Substitution: The hydrogen atoms on the rings can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups, onto the rings.
科学研究应用
Chemistry
In chemistry, (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biological molecules makes it a candidate for investigating cellular signaling pathways and receptor interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it could be used in the development of new drugs for treating various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context, but common targets include neurotransmitter receptors and metabolic enzymes.
相似化合物的比较
Similar Compounds
(2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate: This compound shares a similar pyrrolidine structure but differs in its functional groups and overall reactivity.
(-)-Carvone: A natural compound found in spearmint, known for its bioactive properties and potential as a bioherbicide.
Uniqueness
What sets (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride apart from these similar compounds is its specific combination of pyrrolidine and piperidine rings, along with the methanol group and dihydrochloride salt. This unique structure allows it to participate in a wider range of chemical reactions and interact with a diverse array of biological targets, making it a versatile and valuable compound in scientific research and industrial applications.
属性
分子式 |
C11H24Cl2N2O |
|---|---|
分子量 |
271.22 g/mol |
IUPAC 名称 |
[1-[[(2S)-pyrrolidin-2-yl]methyl]piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-10-3-6-13(7-4-10)8-11-2-1-5-12-11;;/h10-12,14H,1-9H2;2*1H/t11-;;/m0../s1 |
InChI 键 |
ZJUGIGNGJSWLMH-IDMXKUIJSA-N |
手性 SMILES |
C1C[C@H](NC1)CN2CCC(CC2)CO.Cl.Cl |
规范 SMILES |
C1CC(NC1)CN2CCC(CC2)CO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B15304269.png)
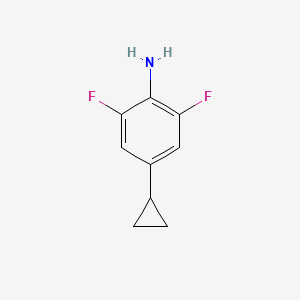
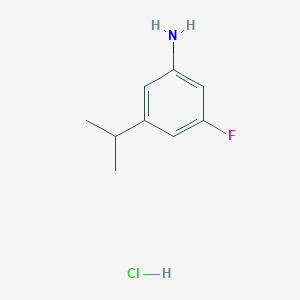

![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)
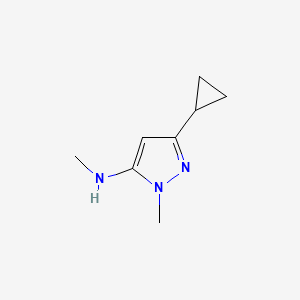

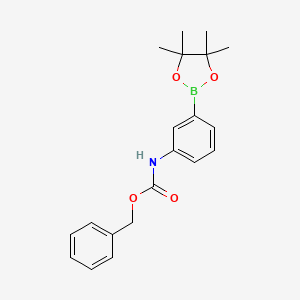


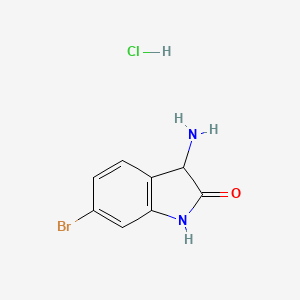
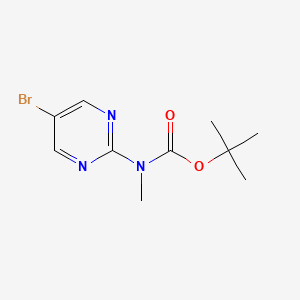

![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)
